Fmoc-beta-azido-aib-oh bha oh
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Overview
Description
Fmoc-beta-azido-aib-oh bha oh: is a compound used primarily in peptide synthesis. It is a derivative of amino acids, specifically designed for use in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an azido group, and a beta-amino isobutyric acid (Aib) moiety. The Fmoc group is commonly used to protect the amine group during peptide synthesis, while the azido group allows for further functionalization through click chemistry reactions .
Mechanism of Action
Target of Action
It’s known that the fmoc group is frequently used as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially influence its bioavailability.
Action Environment
The compound “Fmoc-beta-azido-aib-oh bha oh” is recommended to be stored at temperatures below -15°C . This suggests that the compound’s action, efficacy, and stability could be influenced by temperature and other environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-azido-aib-oh bha oh involves several steps. One common method includes the protection of the amine group with the Fmoc group, followed by the introduction of the azido group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The azido group is typically introduced by reacting the Fmoc-protected amine with sodium azide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The compound is often produced in bulk quantities for use in research and development .
Chemical Reactions Analysis
Types of Reactions: Fmoc-beta-azido-aib-oh bha oh undergoes various chemical reactions, including:
Substitution Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.
Common Reagents and Conditions:
Fmoc Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate.
Azido Introduction: Sodium azide in a suitable solvent like dioxane.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Major Products:
Triazoles: Formed through click chemistry reactions.
Scientific Research Applications
Chemistry: Fmoc-beta-azido-aib-oh bha oh is widely used in the synthesis of peptides and peptidomimetics.
Biology: In biological research, this compound is used to study protein-protein interactions and to develop peptide-based probes for imaging and diagnostic applications .
Medicine: The compound is utilized in the development of peptide-based therapeutics. Its ability to undergo click chemistry reactions makes it valuable for creating drug conjugates and targeted delivery systems .
Industry: In the industrial sector, this compound is used in the production of custom peptides for research and development purposes. It is also employed in the synthesis of peptide-based materials for various applications .
Comparison with Similar Compounds
Fmoc-beta-azido-ala-oh: Similar in structure but with an alanine moiety instead of Aib.
Fmoc-azidolysine: Contains an azido group on the lysine side chain.
Fmoc-propargyl-gly-oh: Contains a propargyl group instead of an azido group.
Uniqueness: Fmoc-beta-azido-aib-oh bha oh is unique due to the presence of the Aib moiety, which imparts specific structural and electronic properties. This makes it particularly useful in the synthesis of peptides with unique conformational properties .
Properties
IUPAC Name |
(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFFMAXTTQMCNP-FYZYNONXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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